Colibactin 742 -

Colibactin 742

Catalog Number: EVT-14882197
CAS Number:
Molecular Formula: C37H42N8O5S2
Molecular Weight: 742.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Colibactin is synthesized by Escherichia coli strains, especially those belonging to the B2 phylogroup. The production of colibactin is encoded by a 54-kilobase genomic island that contains genes responsible for its biosynthesis, including non-ribosomal peptide synthetases and polyketide synthases. The classification of colibactin as a genotoxin is based on its mutagenic properties, which have been linked to various gastrointestinal diseases, including colorectal cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of colibactin 742 involves several steps, primarily utilizing a hybrid non-ribosomal peptide synthetase-polyketide synthase assembly line. The process begins with the formation of linear biosynthetic intermediates known as precolibactins, which are characterized by an N-myristoyl-D-asparagine prodrug motif. These intermediates are translocated into the periplasmic space where they undergo enzymatic modifications to yield the active form of colibactin.

Key steps in the synthesis include:

  • Enzymatic Conversion: The enzyme ClbP plays a crucial role in hydrolyzing prodrug motifs from precolibactins, facilitating their cyclization into the bioactive form.
  • Cyclization: Following the removal of prodrug motifs, spontaneous cyclization occurs, resulting in the formation of electrophilic cyclopropane warheads that are critical for colibactin's genotoxic activity .

The purity and identity of synthesized colibactin 742 can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry.

Molecular Structure Analysis

Structure and Data

The molecular structure of colibactin 742 is characterized by two nearly symmetrical subunits linked by a 1,2-diketone. Each subunit contains an electrophilic cyclopropane moiety that is integral to its mechanism of action. The proposed structure includes:

  • Cyclopropane Warheads: These groups are responsible for binding to adenine residues on DNA, leading to interstrand cross-links.
  • Linkage Stability: The 1,2-diketone linkage is sensitive to oxidative cleavage, which poses challenges for isolation and characterization .

The structural complexity and instability of colibactin have made it difficult to isolate in pure form from natural sources, necessitating synthetic approaches for detailed study.

Chemical Reactions Analysis

Reactions and Technical Details

Colibactin's primary chemical reactions involve its interaction with DNA. Upon exposure to target cells, colibactin induces:

  • DNA Cross-Linking: The cyclopropane warheads react with adenine residues in DNA, forming covalent bonds that result in interstrand cross-links.
  • DNA Damage: This cross-linking leads to double-strand breaks during DNA replication, contributing to genomic instability and potential carcinogenesis .

These reactions highlight colibactin's role as a potent genotoxin, with implications for understanding bacterial contributions to cancer development.

Mechanism of Action

Process and Data

The mechanism by which colibactin exerts its genotoxic effects involves several key processes:

Research indicates that colibactin-induced DNA damage may contribute significantly to the mutational landscape observed in colorectal tumors associated with Escherichia coli infections.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Colibactin 742 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 800 Da (exact values may vary depending on the specific isomer).
  • Solubility: Soluble in dimethyl sulfoxide, with limited solubility in aqueous solutions due to its hydrophobic nature.
  • Stability: Highly reactive due to the presence of electrophilic groups; stability can be compromised under certain conditions (e.g., exposure to light or oxygen) .

These properties influence both its biological activity and its utility in research settings.

Applications

Scientific Uses

Colibactin 742 has significant implications for scientific research:

  • Cancer Research: Its role as a genotoxin makes it a valuable tool for studying mechanisms underlying bacterial-induced carcinogenesis.
  • Microbiome Studies: Understanding how colibactin influences gut microbiota dynamics can provide insights into host-microbe interactions and disease susceptibility.
  • Drug Development: Research into inhibitors of colibactin biosynthesis may lead to therapeutic strategies aimed at mitigating its genotoxic effects .
Biosynthesis and Synthetic Analog Development

Structural Elucidation of Colibactin and Precolibactin Precursors

The 54-kb pks genomic island in Escherichia coli encodes a hybrid non-ribosomal peptide synthetase (NRPS)–polyketide synthase (PKS) assembly line responsible for colibactin production. Biosynthesis involves linear intermediates termed precolibactins, characterized by an N-terminal N-myristoyl-D-asparagine prodrug motif. Key enzymes include:

  • ClbM: A multidrug transporter facilitating periplasmic translocation of precolibactins [3] [9].
  • ClbP: A membrane-bound peptidase that cleaves the prodrug motif, triggering spontaneous cyclization into bioactive colibactin [3] [6] [9].

Structural characterization revealed colibactin’s symmetrical pseudodimeric architecture with dual electrophilic cyclopropane "warheads" (Figure 1). These warheads alkylate adenine residues in DNA minor grooves (preferring 5’-AAAATT-3’ motifs), forming interstrand cross-links (ICLs) [1] [5] [9]. Instability due to oxidative C–C bond cleavage in its 1,2-diketone linker prevented native colibactin isolation, necessitating study via DNA adduct analysis [1] [5] [8].

  • Table 1: Key Precolibactin Variants and Properties [1] [3] [5]:**
PrecolibactinMolecular WeightKey Structural FeaturesRole in Biosynthesis
Precolibactin 886886 Daα-aminomalonate-derived 1,2-dicarbonylShunt metabolite with low stability
Precolibactin 771771 DaEnolamine form of α-aminoketonePrecursor to colibactin 770
Precolibactin 770770 DaDual cyclopropane warheads, 1,2-diketoneImmediate precursor to colibactin

Rational Design of Colibactin 742 as a Stable Genotoxin Mimetic

Colibactin 742 (C~37~H~42~N~8~O~5~S~2~; MW 742.91 Da) was designed to overcome the instability of native colibactin (theoretical MW ~770 Da). Key modifications include:

  • Replacement of 1,2-diketone: The labile linker was substituted with a stable β-hydroxy lactam ring, preventing oxidative degradation [5] [7].
  • Retention of cyclopropane warheads: Electrophilic cyclopropanes essential for DNA cross-linking activity were preserved [4] [7].
  • Synthetic truncation: Removal of peripheral chains not critical for genotoxicity simplified synthesis [5] [7].

This redesign yielded a compound amenable to storage (-80°C in DMSO) and handling while mimicking colibactin’s ICL-inducing capability [4] [7].

Synthetic Strategies for Colibactin 742 Production

Total synthesis of Colibactin 742 involves stereoselective construction of its complex architecture (Figure 2):

  • Cyclopropane warhead synthesis: Copper-catalyzed asymmetric cyclopropanation of thiazole-containing olefins generates enantiomerically pure warheads [5] [7].
  • Lactam ring formation: Coupling warheads via a β-hydroxy lactam linker using peptide coupling reagents [5].
  • Global deprotection: Final TFA-mediated deprotection yields Colibactin 742 [7].

Critical challenges included:

  • Air-sensitive intermediates requiring inert atmosphere handling.
  • Epimerization risks during lactamization, mitigated using low-temperature coupling [5].Purity is confirmed via LC/MS and NMR (≥95%), with isomers (ring:chain = 8:1) characterized [4] [7].

Comparative Analysis of Colibactin 742 and Native Colibactin Bioactivity

Colibactin 742 faithfully replicates the genotoxic mechanisms of native colibactin:

  • Table 2: Bioactivity Comparison of Colibactin 742 vs. Native Colibactin [2] [4] [7]:**
ParameterColibactin 742Native Colibactin
DNA damage inductionDNA interstrand cross-links (ICLs) confirmed by comet assayICLs detected via mass spectrometry
Repair pathway activationFanconi Anemia (FA) pathway; γH2AX foci formationFA pathway; FANCD2 recruitment
Cellular responseG2/M arrest in >80% of treated cells (IEC-6 colonocytes)G2/M arrest in pks+ E. coli-infected cells
Mutational signatureInduces SBS88 (T>N substitutions) and ID18 (T deletions) in organoidsSBS88/ID18 in CRC genomes

Mechanistically, Colibactin 742:

  • Induces ICLs: Forms covalent adducts with N3 of adenine residues, validated by HPLC-MS/MS [4] [7].
  • Activates DDR pathways: Phosphorylates ATM/ATR, CHK2, and RPA in human colonocytes, triggering senescence [2] [7].
  • Exacerbates mismatch repair deficiency (MMRd): In MMRd colon cancer cells (HCT116), chronic exposure increases SBS44 mutations (MMRd signature) co-occurring with SBS88 [2].

Properties

Product Name

Colibactin 742

IUPAC Name

N-[[4-[2-[4-[3-hydroxy-4-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-5-oxopyrrolidin-3-yl]-1,3-thiazol-2-yl]ethyl]-1,3-thiazol-2-yl]methyl]-2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetamide

Molecular Formula

C37H42N8O5S2

Molecular Weight

742.9 g/mol

InChI

InChI=1S/C37H42N8O5S2/c1-18-3-6-22(40-18)28-21(35(9-10-35)44-32(28)47)13-25(46)38-14-27-42-20(15-51-27)5-8-26-43-24(16-52-26)37(50)17-39-34(49)31(37)30-29(23-7-4-19(2)41-23)33(48)45-36(30)11-12-36/h15-16,18-19,31,50H,3-14,17H2,1-2H3,(H,38,46)(H,39,49)(H,44,47)(H,45,48)/t18-,19-,31?,37?/m0/s1

InChI Key

MUFRDBRHJIYYPD-AYLSQICOSA-N

Canonical SMILES

CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=NC(CC9)C)O

Isomeric SMILES

C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=N[C@H](CC9)C)O

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